3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds containing a thiazole ring can have various biological activities, such as antimicrobial, antifungal, antitubercular, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an α-methylene carbonyl compound with an α-cyano ester . Another method involves the condensation of aromatic diamines with dicarbonyl derivatives .
Molecular Structure Analysis
Thiazole derivatives are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including diazotization, nitration, oxidation, and substitution . They can also participate in condensation and cyclization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 1-{[4-(Methylsulfanyl)tetrahydro-2H-pyran-4-yl]methyl}-3-[1-(3-thienyl)-2-propanyl]urea, has a molecular formula of C15H24N2O2S2, an average mass of 328.493 Da, and a mono-isotopic mass of 328.127930 Da .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
typhi .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects due to their diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS3/c1-15-5-7-6-17-10(11-7)13-9(14)12-8-3-2-4-16-8/h2-4,6H,5H2,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZZCMYPVXJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea |
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